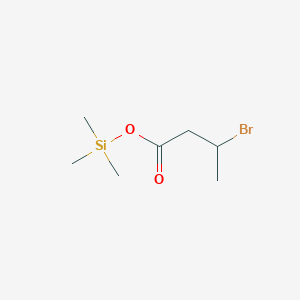
Trimethylsilyl 3-bromobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 3-bromobutanoate is a chemical compound that is widely used in scientific research. It is a derivative of butyric acid and is commonly used as a reagent in organic synthesis. This compound has various applications in the field of synthetic chemistry, especially in the preparation of esters, ketones, and aldehydes.
Mécanisme D'action
Trimethylsilyl 3-bromobutanoate is a reactive compound that can undergo various chemical reactions. It can react with alcohols to form esters, with amines to form amides, and with ketones and aldehydes to form enolates. The compound can also undergo hydrolysis, oxidation, and reduction reactions.
Effets Biochimiques Et Physiologiques
Trimethylsilyl 3-bromobutanoate has no known biochemical or physiological effects. It is used solely as a reagent in organic synthesis and has no therapeutic or medicinal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Trimethylsilyl 3-bromobutanoate in lab experiments include its high reactivity, low toxicity, and ease of handling. The compound is also readily available and relatively inexpensive. However, the limitations of using this compound include its sensitivity to moisture and air, which can cause it to decompose or react prematurely.
Orientations Futures
There are several future directions for research involving Trimethylsilyl 3-bromobutanoate. One area of interest is the development of new synthetic methods using this compound as a reagent. Another area of research is the investigation of the compound's reactivity with different types of substrates. Additionally, the use of Trimethylsilyl 3-bromobutanoate in the synthesis of new pharmaceuticals and agrochemicals is an area of potential future research.
Méthodes De Synthèse
Trimethylsilyl 3-bromobutanoate can be synthesized by reacting 3-bromobutyric acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the yield is typically high. The resulting product is a clear, colorless liquid that is highly reactive and can be stored at low temperatures.
Applications De Recherche Scientifique
Trimethylsilyl 3-bromobutanoate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of esters, ketones, and aldehydes. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Propriétés
Numéro CAS |
18301-67-2 |
|---|---|
Nom du produit |
Trimethylsilyl 3-bromobutanoate |
Formule moléculaire |
C7H15BrO2Si |
Poids moléculaire |
239.18 g/mol |
Nom IUPAC |
trimethylsilyl 3-bromobutanoate |
InChI |
InChI=1S/C7H15BrO2Si/c1-6(8)5-7(9)10-11(2,3)4/h6H,5H2,1-4H3 |
Clé InChI |
LBKUIBRAAQFCQC-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)O[Si](C)(C)C)Br |
SMILES canonique |
CC(CC(=O)O[Si](C)(C)C)Br |
Synonymes |
3-Bromobutyric acid trimethylsilyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



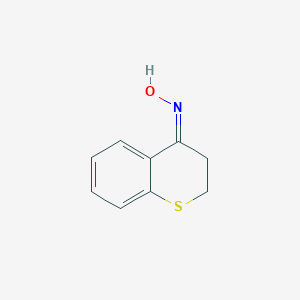
![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)
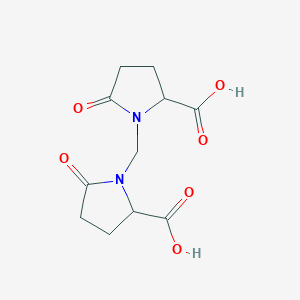
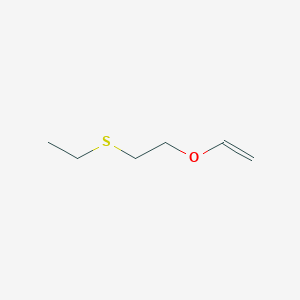

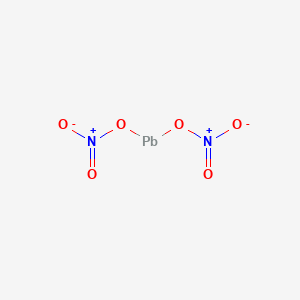
![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)


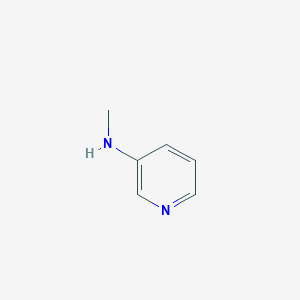

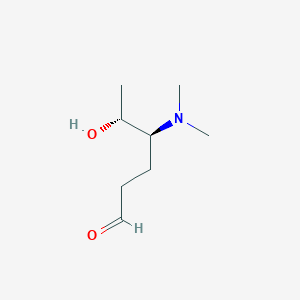
![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)
